5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione
Description
Properties
Molecular Formula |
C15H11NO4S |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-(4-methylsulfonylphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-21(19,20)11-5-2-9(3-6-11)10-4-7-13-12(8-10)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |
InChI Key |
AJOAKRQXHCGFOF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Preparation Methods
Sandmeyer Isatin Synthesis with 4-(Methylsulfonyl)aniline
The classical Sandmeyer process, adapted for sulfonyl-substituted anilines, remains a cornerstone for constructing the indoline-2,3-dione scaffold. Starting with 4-(methylsulfonyl)aniline , the synthesis proceeds through two critical intermediates: isonitrosoacetanilide and isatin (indole-2,3-dione).
Step 1: Formation of Isonitrosoacetanilide
A mixture of 4-(methylsulfonyl)aniline (0.54 mol), chloral hydrate, hydroxylamine hydrochloride (1.58 mol), and sodium sulfate in aqueous HCl undergoes reflux to yield isonitrosoacetanilide. The electron-withdrawing methylsulfonyl group directs cyclization to the 5-position of the resulting indoline ring.
Step 2: Cyclization to Isatin
Treatment of isonitrosoacetanilide with concentrated sulfuric acid at 65–75°C induces cyclization, forming 5-(4-(methylsulfonyl)phenyl)isatin. The reaction’s regioselectivity is governed by the sulfonyl group’s meta-directing effects.
Step 3: Reduction to Indoline-2,3-dione
Selective reduction of the isatin’s aromatic ring using sodium dithionite (Na₂S₂O₄) in acidic conditions yields the target indoline-2,3-dione. This step preserves the ketone functionalities while saturating the pyrrole ring.
Table 1: Reaction Conditions and Yields for Sandmeyer-Based Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chloral hydrate, NH₂OH·HCl, H₂O/HCl, reflux | 68–72 |
| 2 | H₂SO₄ (conc.), 65–75°C, 1 h | 77–80 |
| 3 | Na₂S₂O₄, HCl (1M), 0°C | 85–88 |
Iron-Catalyzed Cyclization of 1,3-Diketones
An alternative route avoids toxic cyanide reagents by employing iron catalysts to convert 1,3-diketones to 1,2-diketones, which subsequently cyclize to indoline-2,3-diones.
Synthesis of 1-(4-Methylsulfonylphenyl)-3-phenyl-1,3-dione
Thioanisole reacts with acetyl chloride in dichloromethane (DCM) under iron catalysis (FeCl₃, 1.1–2.5 eq.) to form 4-methylthioacetophenone. Oxidation with KMnO₄ or H₂O₂ converts the thioether to the sulfonyl group, yielding 4-(methylsulfonyl)acetophenone. Condensation with methyl benzoate in tetrahydrofuran (THF) produces the 1,3-diketone intermediate.
Cyclization to Indoline-2,3-dione
The diketone undergoes iron-mediated rearrangement to a 1,2-diketone, followed by cyclization with ammonium acetate in acetic acid. This method achieves a total yield of 51–68% from the aniline precursor.
Advanced Functionalization Techniques
Sulfonyl Group Introduction via Electrophilic Aromatic Substitution
Direct sulfonation of pre-formed indoline-2,3-dione is challenging due to the compound’s electron-deficient ring. Instead, 4-(methylsulfonyl)aniline is preferred as a starting material to ensure precise positioning of the sulfonyl group.
Microwave-Assisted Sulfonation
Recent protocols utilize microwave irradiation to accelerate the reaction between indoline-2,3-dione and methanesulfonyl chloride in DMF, achieving 85% yield in 20 minutes.
Transition Metal-Catalyzed Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling enables the introduction of the 4-(methylsulfonyl)phenyl group to brominated indoline-2,3-dione precursors. For example, 5-bromoindoline-2,3-dione reacts with 4-(methylsulfonyl)phenylboronic acid under Pd(PPh₃)₄ catalysis, yielding the target compound in 72% yield.
Table 2: Catalytic Conditions for Suzuki Coupling
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 72 |
Process Optimization and Scalability
Solvent and Temperature Effects
Cyclization in tetrahydrofuran (THF) at 50–70°C improves diketone intermediate solubility, reducing side reactions compared to DMF. Lowering the reaction temperature during sodium dithionite reduction to 0°C minimizes over-reduction of ketones.
Catalytic System Enhancements
Replacing KMnO₄ with H₂O₂ for thioether oxidation eliminates MnO₂ byproduct formation, streamlining purification. Iron catalysts reduce reliance on cyanide reagents, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Applications and Derivative Synthesis
The methylsulfonyl group enhances bioactivity by improving solubility and target binding. Derivatives such as 5-(4-(methylsulfonyl)phenyl)-1-(piperidinylsulfonyl)indoline-2,3-dione exhibit antiviral activity against RNA viruses. Hydrazone derivatives, synthesized via condensation with hydrazine hydrate, show promise as antimicrobial agents .
Chemical Reactions Analysis
Types of Reactions
5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of 5-(4-(methylsulfonyl)phenyl)indoline-2,3-dione exhibit selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as alternative antimicrobial agents .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has been evaluated for its anti-inflammatory activities. Studies have demonstrated that certain derivatives inhibit cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (5-LOX), which are crucial in inflammatory processes . Notably, compounds derived from this indoline structure have exhibited dual COX-2/5-LOX inhibitory activity, making them valuable for further development as anti-inflammatory agents .
Anticancer Potential
The compound's anticancer properties have also been investigated. In vitro studies have shown that it possesses significant antimitotic activity against various human tumor cell lines, with promising growth inhibition rates . The National Cancer Institute's protocols revealed that certain derivatives of this compound could inhibit cancer cell proliferation effectively, highlighting their potential in cancer therapy .
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its biological activity. Research has indicated that modifications to the indoline core and the sulfonyl group can enhance the compound's efficacy against specific targets . Molecular docking studies have provided insights into how these structural changes affect binding affinities and biological activities .
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 2-(4-methylsulfonylphenyl)indole derivatives against Methicillin-resistant Staphylococcus aureus (MRSA). The findings showed that specific derivatives achieved MIC values as low as 1 µg/mL, indicating strong antibacterial potential . -
Case Study 2: Anti-inflammatory Activity
In a comparative study of various indole derivatives, compounds derived from this compound were found to significantly reduce inflammation markers in vitro, demonstrating their dual action on COX and LOX pathways . -
Case Study 3: Anticancer Activity
A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited cell growth in multiple cancer types. The study utilized a panel of over sixty cancer cell lines to assess the efficacy of synthesized derivatives, leading to the identification of several lead compounds for further development .
Mechanism of Action
The mechanism of action of 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 5-Substituted Indoline-2,3-dione Derivatives
Key Observations:
- Piperidine/Piperazine-Sulfonyl Derivatives : These compounds () exhibit antiproliferative and antioxidant activities, likely due to the electron-withdrawing sulfonyl group enhancing reactivity toward cellular targets .
- Trifluoromethyl-Piperidine-Sulfonyl Derivatives : The CF₃ group in increases lipophilicity, improving membrane permeability and antiviral efficacy .
- Trifluoromethoxy and Nitroalkyl Derivatives : These substituents (–7) alter molecular descriptors like logP and topological polar surface area (TPSA), impacting bioavailability. For example, 5-(nitromethyl)indoline-2,3-dione has a low MLOGP (-0.8) and high TPSA (91.99 Ų), suggesting moderate blood-brain barrier penetration .
Physicochemical and Computational Parameters
Table 2: Molecular Descriptors of Selected Isatin Derivatives (QSAR Data)
Analysis:
- The methylsulfonylphenyl group in the target compound is expected to increase molecular weight (~315 vs. 206–220 in ) and logP (predicted ~1.2 vs. -0.8 to -0.5 in nitro derivatives), enhancing lipophilicity.
- High TPSA values (~95 Ų) suggest moderate solubility, aligning with sulfonyl-containing drugs requiring balanced hydrophilicity for efficacy.
Biological Activity
The compound 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione , also known as a derivative of isatin, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Antimicrobial Activity
Research has shown that derivatives of indoline-2,3-dione exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of several synthesized compounds against various bacterial strains. The results indicated that certain derivatives, including those with methylsulfonyl substitutions, displayed notable activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined to be effective at concentrations as low as 125 µg/mL .
Table 1: Antimicrobial Activity of Indoline Derivatives
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| 5d | 125 | S. enterica, E. coli |
| 4b | 125 | Pseudomonas aeruginosa |
| 4e | 125 | Methicillin-resistant S. aureus |
Anti-inflammatory Activity
The anti-inflammatory potential of This compound has also been explored. In vitro studies demonstrated that this compound exhibited significant inhibition of pro-inflammatory markers such as TNF-α in macrophages. Furthermore, it was found to inhibit COX-1, COX-2, and 5-LOX enzymes, which are crucial in inflammatory processes . The dual inhibition suggests a promising therapeutic application in treating inflammatory diseases.
Table 2: Inhibition of Pro-inflammatory Enzymes
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | 5-LOX Inhibition (%) |
|---|---|---|---|
| 5d | 75 | 85 | 70 |
| 4e | 80 | 90 | 65 |
Anticancer Activity
The anticancer properties of indoline derivatives have been extensively studied. One notable study evaluated the cytotoxic effects of This compound against various cancer cell lines, including K562 (leukemia) and HepG2 (liver cancer). The compound exhibited significant cytotoxicity with IC50 values in the nanomolar range (30 nM for K562 and 50 nM for HepG2), indicating its potential as an effective anticancer agent .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| K562 | 30 |
| HepG2 | 50 |
| HUVEC | >920 |
Study on Antimicrobial Efficacy
In a comprehensive study by Shaker et al., the antimicrobial activities of various indole derivatives were investigated using the microdilution method. The researchers found that compounds with methylsulfonyl substitutions demonstrated enhanced binding affinities compared to standard antibiotics like ciprofloxacin and ampicillin. This suggests that these derivatives could serve as alternatives or adjuncts to existing antimicrobial therapies .
Study on Anti-inflammatory Mechanisms
A molecular docking study aimed at understanding the binding interactions of This compound with COX enzymes revealed favorable interactions that correlate with its observed anti-inflammatory activity. The study highlighted specific amino acid residues within the active sites of COX-2 and 5-LOX that interact with the compound, providing insights into its mechanism of action .
Anticancer Mechanism Exploration
Further investigations into the anticancer mechanisms revealed that treatment with This compound led to morphological changes in cancer cells indicative of apoptosis. The compound was shown to inhibit cell proliferation and migration significantly, suggesting its potential role in cancer therapy through angiogenesis inhibition .
Q & A
Basic: What are the standard synthetic routes for 5-(4-(Methylsulfonyl)phenyl)indoline-2,3-dione?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the indoline-2,3-dione core. A common approach includes:
Acetylation/Coupling : Reacting 4-(methylsulfonyl)benzaldehyde or a derivative with indoline-2,3-dione precursors (e.g., via Claisen-Schmidt condensation or nucleophilic substitution) to introduce the methylsulfonylphenyl group .
Cyclization : Acid- or base-catalyzed cyclization to form the indoline-dione scaffold.
Purification : Column chromatography or recrystallization to isolate the product.
Key reagents include sodium hydroxide for condensation (as in analogous indole-dione syntheses) and p-toluenesulfonic acid for cyclization .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Essential techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylsulfonyl group at C4-phenyl) and aromatic proton environments. For example, methylsulfonyl protons appear as a singlet near δ 3.0–3.5 ppm .
IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and sulfonyl (S=O) stretches (~1150–1350 cm⁻¹) .
Mass Spectrometry (MS) : Verify molecular weight (e.g., via EI-MS or HRMS) and fragmentation patterns .
Advanced: How can computational methods enhance the design of this compound synthesis?
Methodological Answer:
Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for key steps like cyclization or sulfonylation .
Condition Optimization : Apply machine learning to analyze experimental data (e.g., solvent effects, catalysts) and predict optimal reaction parameters (temperature, pH) .
Retrosynthetic Analysis : Tools like ICSynth (from ICReDD) can propose alternative routes by deconstructing the target molecule into commercially available precursors .
Advanced: How can researchers resolve contradictions in spectroscopic or bioactivity data for this compound?
Methodological Answer:
Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY/HSQC to resolve overlapping signals) .
Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation if NMR/IR data are ambiguous .
Bioassay Reproducibility : For conflicting bioactivity results, standardize protocols (e.g., enzyme inhibition assays with controls for solvent interference) and validate using orthogonal assays (e.g., SPR vs. fluorescence) .
Advanced: How to apply Design of Experiments (DoE) to optimize reaction yields or biological activity screening?
Methodological Answer:
Factorial Design : Test variables (e.g., temperature, catalyst loading, solvent ratio) systematically. For example, a 2³ factorial design evaluates main effects and interactions .
Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between reaction time and yield) using central composite designs .
High-Throughput Screening (HTS) : Use automated platforms to test multiple conditions (e.g., 96-well plates for bioactivity assays) and apply ANOVA to identify significant factors .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
Substituent Variation : Synthesize analogs with modifications (e.g., replacing methylsulfonyl with trifluoromethylsulfonyl or altering indoline substituents) .
Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., sulfonyl group’s role in target binding) .
Bioisosteric Replacement : Test bioisosteres (e.g., sulfonamide vs. carboxylate) to balance potency and pharmacokinetics .
Advanced: What strategies mitigate challenges in scaling up laboratory-scale synthesis?
Methodological Answer:
Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progression and impurities .
Membrane Separation : Use nanofiltration or reverse osmosis to purify intermediates efficiently, reducing solvent waste .
Kinetic Modeling : Develop rate equations for critical steps (e.g., cyclization) to predict scalability issues (e.g., heat transfer limitations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
